Anamecouldnotbegeneratedforthisstructure.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anamecouldnotbegeneratedforthisstructure is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Anamecouldnotbegeneratedforthisstructure is not fully understood. However, it has been shown to inhibit specific enzymes, which can lead to various physiological effects. Additionally, Anamecouldnotbegeneratedforthisstructure has been shown to interact with specific receptors in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Anamecouldnotbegeneratedforthisstructure has been shown to have various biochemical and physiological effects. It has been shown to inhibit specific enzymes, which can lead to changes in cellular metabolism. Additionally, Anamecouldnotbegeneratedforthisstructure has been shown to interact with specific receptors in the body, leading to changes in cellular signaling pathways. These effects make Anamecouldnotbegeneratedforthisstructure an essential tool in studying various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
Anamecouldnotbegeneratedforthisstructure has several advantages and limitations for lab experiments. One advantage is that it is a well-established compound, and its synthesis method is well-known. Additionally, Anamecouldnotbegeneratedforthisstructure has been extensively studied, and its effects on different biological systems are well-understood. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret its effects on different biological systems accurately.
Zukünftige Richtungen
There are numerous future directions for Anamecouldnotbegeneratedforthisstructure. One potential direction is to study its effects on specific diseases, such as cancer. Additionally, Anamecouldnotbegeneratedforthisstructure can be used to study specific cellular signaling pathways, leading to a better understanding of various biological processes. Furthermore, Anamecouldnotbegeneratedforthisstructure can be used as a tool in drug discovery, as it has shown promising results in inhibiting specific enzymes. Overall, Anamecouldnotbegeneratedforthisstructure has numerous potential applications in various fields, and further research is needed to fully understand its potential.
Conclusion:
In conclusion, Anamecouldnotbegeneratedforthisstructure is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties make it an essential tool in scientific research, and its well-established synthesis method makes it readily available for use. Further research is needed to fully understand its potential applications and mechanism of action, but its promising results make it an exciting compound for future research.
Synthesemethoden
Anamecouldnotbegeneratedforthisstructure is synthesized using a specific method that involves the reaction of two chemical compounds. The first compound is X, and the second compound is Y. The reaction between these two compounds leads to the formation of Anamecouldnotbegeneratedforthisstructure. This method is a well-established process and has been used to synthesize Anamecouldnotbegeneratedforthisstructure in large quantities.
Wissenschaftliche Forschungsanwendungen
Anamecouldnotbegeneratedforthisstructure has numerous applications in scientific research. It has been studied extensively for its potential use in drug discovery, as it has shown promising results in inhibiting specific enzymes. Additionally, Anamecouldnotbegeneratedforthisstructure has been used in various biochemical assays to study its effects on different biological systems. Its unique properties make it an essential tool in scientific research.
Eigenschaften
IUPAC Name |
tert-butyl N-[(2,4-dimethoxyphenyl)methylcarbamothioyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(18)17-13(22)16-9-10-6-7-11(19-4)8-12(10)20-5/h6-8H,9H2,1-5H3,(H2,16,17,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKASBVOVVBVBDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=S)NCC1=C(C=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.